molecular formula C7H4BrClN2 B596108 2-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1260825-69-1

2-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No. B596108
CAS RN: 1260825-69-1
M. Wt: 231.477
InChI Key: DKPBAWAFMKICQR-UHFFFAOYSA-N
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Description

2-Bromo-7-chloroimidazo[1,2-a]pyridine (BCIP) is an organic compound belonging to the imidazopyridine family. It is a colorless solid with a melting point of 129 °C and a boiling point of 213 °C. BCIP is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Synthesis of Derivatives

One primary application is the synthesis of imidazo[1,2-a]pyridine derivatives, which are essential for creating a variety of biologically active compounds. Researchers have developed methods for synthesizing these derivatives using 2-aminopyridine as a starting material, highlighting the importance of compounds like 2-bromo-7-chloroimidazo[1,2-a]pyridine in medicinal chemistry and material science (T. Chien et al., 2014).

Phosphorescence Switching

Another intriguing application is in the field of optical materials. Compounds derived from 2-bromo-7-chloroimidazo[1,2-a]pyridine have been shown to exhibit different phosphorescent colors and quantum yields. Notably, these materials can undergo reversible phosphorescent color switching in response to acid-base vapor stimuli, offering promising avenues for the development of dynamic functional materials (Bin Li & Guo-Ping Yong, 2019).

Organic Synthesis and Ligand Development

The compound also finds applications in organic synthesis and ligand development. It has been used in the copper-catalyzed hydroxylation of aryl bromides, with derivatives acting as effective catalytic systems. This showcases its role in facilitating reactions that are crucial for the synthesis of complex organic molecules (Jia et al., 2011).

Fluorescent Molecular Rotors

Furthermore, derivatives of 2-bromo-7-chloroimidazo[1,2-a]pyridine have been explored as fluorescent molecular rotors (FMRs). These compounds demonstrate viscosity sensitivity and are investigated for their potential in sensing applications due to their ability to show significant changes in fluorescence intensity in response to environmental changes (S. D. Jadhav & N. Sekar, 2017).

Structural Diversity in Coordination Complexes

Lastly, 2-bromo-7-chloroimidazo[1,2-a]pyridine derivatives have been used to construct coordination complexes with diverse structures. These complexes exhibit varied dimensionality and have been studied for their photoluminescent properties and potential antitumor activity, demonstrating the compound's utility in inorganic chemistry and materials science (Jiapeng Liu et al., 2020).

properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBAWAFMKICQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721011
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chloroimidazo[1,2-a]pyridine

CAS RN

1260825-69-1
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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